molecular formula C22H23N5O3S B2774121 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE CAS No. 901736-59-2

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE

Número de catálogo: B2774121
Número CAS: 901736-59-2
Peso molecular: 437.52
Clave InChI: LPVGADMJCDCINI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core with methoxy and methyl substituents, as well as a thioacetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Propiedades

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-12-7-6-8-13(2)20(12)25-19(28)11-31-22-24-16-10-18(30-5)17(29-4)9-15(16)21-23-14(3)26-27(21)22/h6-10H,11H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVGADMJCDCINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps. The synthetic route generally starts with the preparation of the triazoloquinazoline core, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the thioacetamide group through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Análisis De Reacciones Químicas

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazoloquinazoline core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The thioacetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like thiols or amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a DNA intercalator, it can insert itself between DNA base pairs, disrupting the normal function of DNA and potentially leading to cell death. This property is particularly useful in the development of anticancer agents. The molecular pathways involved may include inhibition of DNA replication and transcription, leading to apoptosis.

Comparación Con Compuestos Similares

Similar compounds include other triazoloquinazoline derivatives, such as:

Actividad Biológica

2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C31H31N7O3SC_{31}H_{31}N_{7}O_{3}S with a molecular weight of 581.7 g/mol. Its structure consists of a triazoloquinazoline core with dimethoxy and methyl substituents, contributing to its unique biological properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor, particularly in pathways related to inflammation and cancer cell proliferation. The compound's structure allows it to bind effectively to specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways.

1. Anti-inflammatory Activity

Research indicates that compounds similar to 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE exhibit significant anti-inflammatory properties. For example, studies have shown that triazoloquinazoline derivatives can inhibit pro-inflammatory cytokines such as TNF-α and PGE-2 in carrageenan-induced inflammation models .

Table 1: Comparison of Anti-inflammatory Activity

CompoundIC50 (μM)Mechanism
Compound 2e53.41Inhibition of paw edema
5-chloro-2-methyl[1,2,4]triazolo[1,5-a]quinazoline-Reduction in inflammatory mediators

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against different cancer cell lines. For instance, related compounds have demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The mechanism may involve intercalation into DNA or inhibition of topoisomerase II activity.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Compound
HepG26.29Compound 16
HCT-1162.44Compound 16

Case Studies

Several case studies have highlighted the efficacy of triazoloquinazoline derivatives in treating inflammatory and cancerous conditions:

  • Anti-inflammatory Study : A study evaluated the effects of various triazoloquinazoline derivatives on acute inflammation using the carrageenan-induced paw edema test. The most active derivative showed a significant reduction in edema and pro-inflammatory cytokines .
  • Cytotoxicity Evaluation : In a comparative study of cytotoxicity among different quinazoline derivatives, the most active compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The compound’s core structure involves a triazoloquinazoline scaffold, which can be synthesized via copolymerization strategies (e.g., using CMDA and DMDAAC monomers) and heterocyclic condensation reactions. Key steps include:

  • Heterocyclic core formation : Use enaminone intermediates (from DMF-DMA reactions) to assemble the triazoloquinazoline moiety .
  • Sulfanyl-acetamide linkage : Introduce the sulfanyl group via nucleophilic substitution or thiol-ene coupling, followed by acetamide functionalization .
  • Purification : Employ column chromatography or recrystallization to isolate high-purity products .

Q. Which characterization techniques are critical for validating the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of methoxy and methyl groups on the quinazoline ring .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing .
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities .

Q. What are the primary biological targets or mechanisms of action for this compound?

Structural analogs (e.g., quinazolinone derivatives) often target GABAergic pathways (e.g., modulation of GABA receptors) or kinase inhibition (e.g., EGFR or VEGFR). Preliminary screening should include:

  • In vitro binding assays (e.g., radioligand displacement for GABA receptors) .
  • Kinase profiling panels to identify inhibitory activity .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher yield?

  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for heterocyclic ring closure .
  • Heuristic algorithms : Apply Bayesian optimization to prioritize high-yield parameter combinations without exhaustive screening .
  • Flow chemistry : Enhance reproducibility and scalability in continuous-flow reactors, as demonstrated in diazomethane syntheses .

Q. How can contradictory biological activity data across studies be resolved?

  • Assay standardization : Compare protocols for differences in cell lines, incubation times, or endpoint measurements (e.g., PTZ-induced seizure models vs. MTT assays) .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity if fluorescence-based assays show variability .
  • Metabolic stability testing : Evaluate if conflicting results arise from differences in compound stability (e.g., CYP450 metabolism) .

Q. What strategies improve pharmacokinetic properties without compromising activity?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
  • Prodrug design : Mask polar functionalities (e.g., acetamide) with ester or carbamate groups to improve bioavailability .
  • Computational modeling : Perform molecular dynamics simulations to predict solubility and membrane permeability .

Methodological Considerations for Data Interpretation

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Scaffold diversification : Synthesize derivatives with varied substituents on the quinazoline (e.g., replacing methoxy with ethoxy) and phenylacetamide moieties .
  • Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using regression models .
  • 3D-QSAR : Align analogs in pharmacophore space to map electrostatic and steric requirements for target engagement .

Q. What statistical tools are essential for analyzing dose-response data?

  • Nonlinear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate IC50/EC50 values .
  • Bootstrap resampling : Estimate confidence intervals for potency metrics in small datasets .
  • ANOVA with post-hoc tests : Identify significant differences between treatment groups in preclinical models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.